

An In-depth Technical Guide to (3-(1-Methoxyethyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(1-Methoxyethyl)phenyl)boronic acid

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Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] This guide focuses on a specific, functionally rich reagent: **(3-(1-Methoxyethyl)phenyl)boronic acid** (CAS 1287753-32-5).

The strategic placement of the 1-methoxyethyl group on the phenyl ring introduces a chiral center and a functionality that can be further manipulated, offering unique structural possibilities in drug discovery and the synthesis of advanced materials.^[1] This document serves as a comprehensive technical resource, providing insights into the compound's properties, a robust synthesis protocol, and its application in the powerful Suzuki-Miyaura coupling reaction.

Physicochemical and Handling Properties

(3-(1-Methoxyethyl)phenyl)boronic acid is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented below.

Property	Value	Source
CAS Number	1287753-32-5	[1]
Molecular Formula	C ₉ H ₁₃ BO ₃	[1]
Molecular Weight	180.01 g/mol	[1]
Appearance	White crystalline solid	[1]
Purity	≥95% (by NMR)	[1]
Melting Point	Data not readily available	-
Storage Conditions	Store at 2-8°C, sealed in a dry environment	[2]
Stability	Stable under recommended storage conditions. Arylboronic acids can be susceptible to oxidation and dehydration to form boroxines.[3]	General Knowledge

Safety and Handling Precautions:

As with all boronic acid derivatives, appropriate safety measures are essential. **(3-(1-Methoxyethyl)phenyl)boronic acid** should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[5]

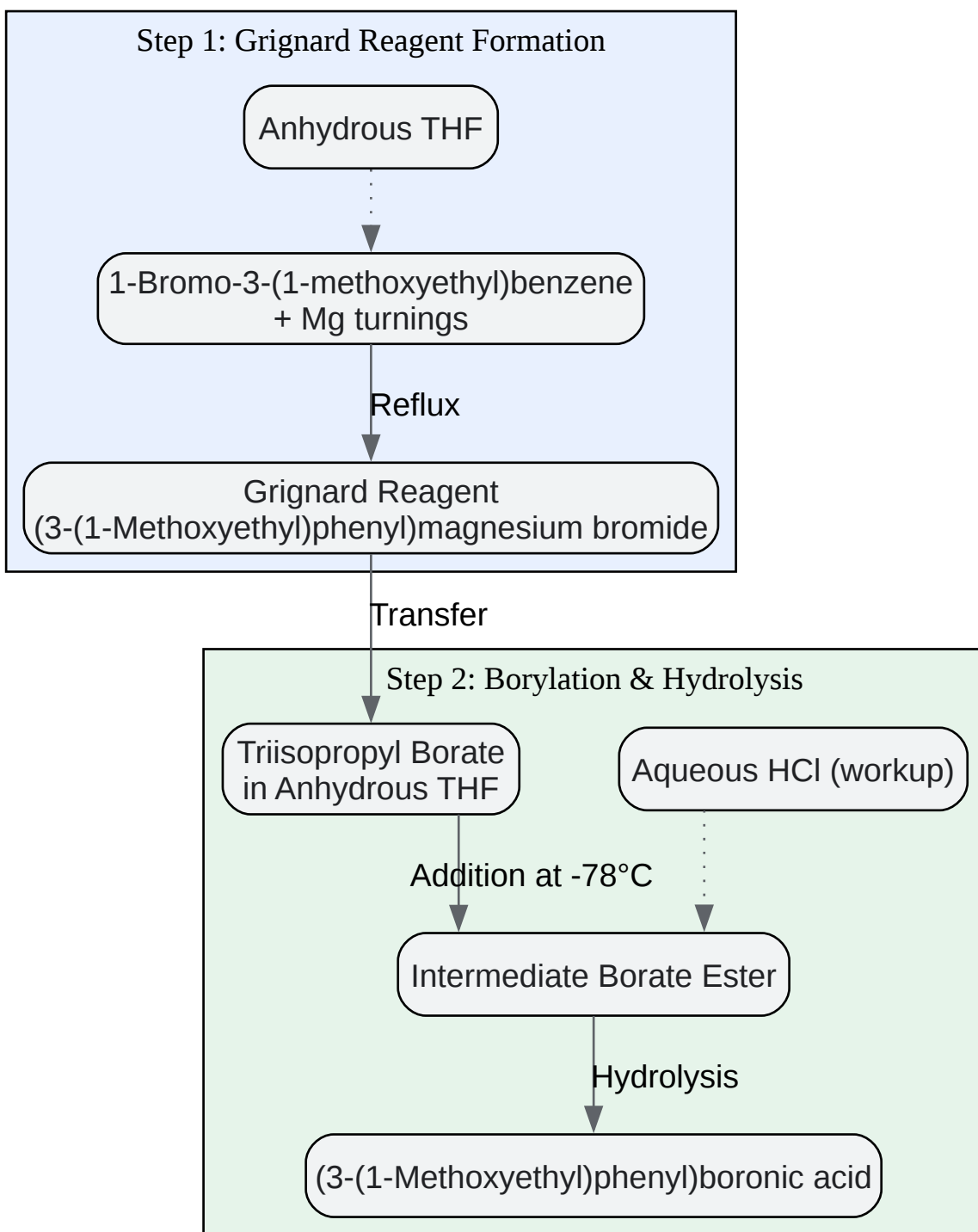
Synthesis and Purification: A Representative Protocol

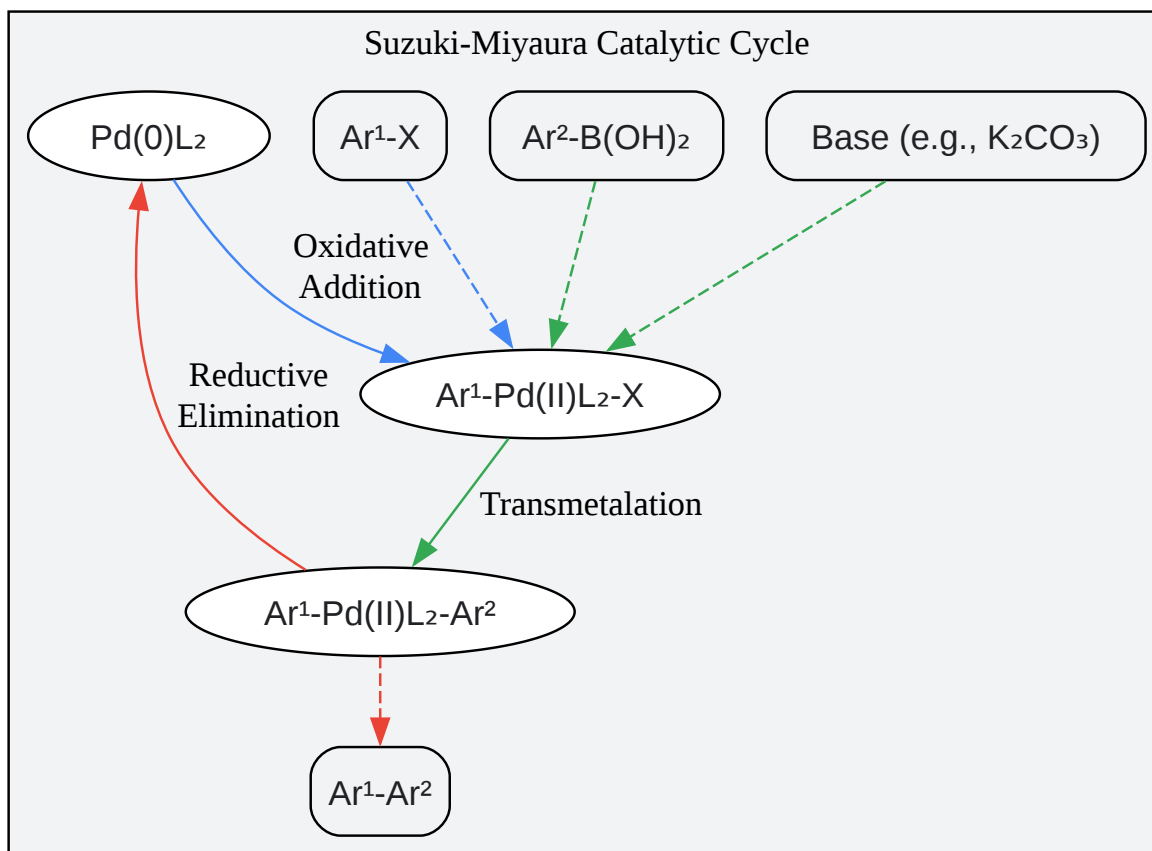
While a specific, peer-reviewed synthesis for **(3-(1-Methoxyethyl)phenyl)boronic acid** is not readily available in the literature, a reliable synthesis can be projected based on well-

established methods for preparing substituted arylboronic acids.^{[6][7]} The most common and effective route involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.^{[8][9]}

Logical Framework for Synthesis

The synthesis is designed as a two-step, one-pot process. The initial formation of the Grignard reagent is critical and requires anhydrous conditions to prevent quenching. The subsequent borylation reaction is highly exothermic and requires careful temperature control to minimize the formation of diaryl and triaryl borane byproducts.^[10]





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